Cas no 533869-85-1 (4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide)

4-Butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide is a sulfamoylbenzamide derivative with a 1,3,4-oxadiazole moiety, exhibiting potential as a bioactive compound in medicinal chemistry. Its structural features, including the sulfamoyl group and methoxyphenyl-substituted oxadiazole ring, suggest possible applications in enzyme inhibition or receptor modulation. The butyl(methyl)sulfamoyl moiety enhances lipophilicity, potentially improving membrane permeability, while the oxadiazole core contributes to metabolic stability. This compound may serve as a scaffold for developing targeted therapeutics, particularly in areas requiring selective molecular interactions. Its synthetic versatility allows for further derivatization, making it a candidate for structure-activity relationship studies in drug discovery.
4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide structure
533869-85-1 structure
Product name:4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
CAS No:533869-85-1
MF:C21H24N4O5S
MW:444.504063606262
CID:5975854
PubChem ID:2158929

4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide
    • 4-(N-butyl-N-methylsulfamoyl)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide
    • Benzamide, 4-[(butylmethylamino)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-
    • CHEMBL1630690
    • AKOS024583580
    • Oprea1_400579
    • F0559-0155
    • 4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
    • 533869-85-1
    • Inchi: 1S/C21H24N4O5S/c1-4-5-13-25(2)31(27,28)18-11-9-15(10-12-18)19(26)22-21-24-23-20(30-21)16-7-6-8-17(14-16)29-3/h6-12,14H,4-5,13H2,1-3H3,(H,22,24,26)
    • InChI Key: FRHAVKQRJVJTJF-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC(OC)=C2)O1)(=O)C1=CC=C(S(N(CCCC)C)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 444.14674105g/mol
  • Monoisotopic Mass: 444.14674105g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 9
  • Complexity: 678
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 123Ų
  • XLogP3: 3

Experimental Properties

  • Density: 1.300±0.06 g/cm3(Predicted)
  • pka: 9.71±0.70(Predicted)

4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0559-0155-50mg
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
533869-85-1 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0559-0155-20μmol
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
533869-85-1 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0559-0155-20mg
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
533869-85-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0559-0155-30mg
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
533869-85-1 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0559-0155-2mg
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
533869-85-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0559-0155-10μmol
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
533869-85-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0559-0155-75mg
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
533869-85-1 90%+
75mg
$208.0 2023-05-17
A2B Chem LLC
BA72578-50mg
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
533869-85-1
50mg
$504.00 2024-04-19
A2B Chem LLC
BA72578-1mg
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
533869-85-1
1mg
$245.00 2024-04-19
A2B Chem LLC
BA72578-100mg
4-[butyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
533869-85-1
100mg
$697.00 2024-04-19

Additional information on 4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide

4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide: A Comprehensive Overview

The compound with CAS No. 533869-85-1, known as 4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonamides and features a unique structure that combines a sulfonamide group with an oxadiazole ring system. The presence of the oxadiazole moiety and the sulfonamide functional group makes this compound particularly interesting for researchers in the field of medicinal chemistry.

Recent studies have highlighted the importance of oxadiazole-containing compounds in drug discovery. These heterocyclic structures are known for their ability to modulate biological activities due to their electron-withdrawing properties and ability to form hydrogen bonds. In the case of 4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide, the oxadiazole ring is further substituted with a methoxyphenyl group, which enhances its pharmacokinetic properties and bioavailability. This makes it a promising candidate for the development of new therapeutic agents.

The synthesis of this compound involves a multi-step process that includes nucleophilic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels. The use of advanced chromatographic techniques has enabled precise characterization of the compound, ensuring its suitability for downstream applications. The structure of 4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide has been confirmed through spectroscopic methods such as NMR and IR spectroscopy, as well as mass spectrometry.

One of the most exciting aspects of this compound is its potential in the field of oncology. Preclinical studies have demonstrated that it exhibits significant anti-proliferative activity against various cancer cell lines. The mechanism of action involves inhibition of key enzymes associated with tumor growth and metastasis. Furthermore, its ability to cross the blood-brain barrier makes it a potential candidate for treating central nervous system disorders.

In addition to its therapeutic applications, 4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide has shown promise in agricultural chemistry. It has been tested as a potential herbicide and fungicide due to its ability to inhibit key enzymes in plant pathogens. This dual functionality underscores its versatility as a chemical entity.

The development of this compound also highlights the importance of interdisciplinary collaboration in modern drug discovery. Chemists, biologists, and pharmacologists have worked together to explore its properties and optimize its synthesis. The integration of computational chemistry tools has further accelerated the discovery process by predicting its bioactivity and toxicity profiles before experimental validation.

As research on 4-butyl(methyl)sulfamoyl-N-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-ylbenzamide continues to progress, it is expected to play a pivotal role in advancing our understanding of complex biological systems. Its unique structure and diverse functional groups make it an invaluable tool for exploring novel therapeutic strategies. With ongoing advancements in synthetic chemistry and pharmacology, this compound holds immense potential for contributing to the development of innovative medicines and agricultural chemicals.

Recommend Articles

Recommended suppliers
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd